molecular formula C12H19NO B021340 1-Acetamidoadamantane CAS No. 880-52-4

1-Acetamidoadamantane

Cat. No.: B021340
CAS No.: 880-52-4
M. Wt: 193.28 g/mol
InChI Key: BCVXYGJCDZPKGV-UHFFFAOYSA-N
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Description

1-Acetamidoadamantane, also known as N-(1-adamantyl)acetamide, is an organic compound with the molecular formula C₁₂H₁₉NO. It is a derivative of adamantane, a polycyclic hydrocarbon known for its rigid and virtually stress-free structure. The adamantane framework provides this compound with unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications .

Scientific Research Applications

1-Acetamidoadamantane has a wide range of applications in scientific research:

Mechanism of Action

While the mechanism of action of 1-Acetamidoadamantane is not well-understood, it is known that similar compounds like Amantadine act as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . The antiviral mechanism of action is antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape .

Safety and Hazards

1-Acetamidoadamantane is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetamidoadamantane can be synthesized through several methods. One common approach involves the reaction of adamantane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as a crystalline powder .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of adamantane derivatives as starting materials. The process includes the acetylation of adamantane using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst. The reaction is carried out in a solvent such as chloroform or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Acetamidoadamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Amantadine (C₁₀H₁₇N): An antiviral and antiparkinsonian drug.

    Memantine (C₁₂H₂₁N): Used for Alzheimer’s disease treatment.

    Rimantadine (C₁₂H₂₁N): An antiviral drug.

Properties

IUPAC Name

N-(1-adamantyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVXYGJCDZPKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061255
Record name Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-52-4
Record name 1-Acetamidoadamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880-52-4
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Record name N-Adamantylacetamide
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Record name 1-Acetamidoadamantane
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Record name Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tricyclo[3.3.1.13,7]dec-1-ylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.741
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Record name N-ADAMANTYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the reaction of 1-acetamidoadamantane with sodium hydroxide differ depending on the solvent used?

A: The research paper [] highlights a significant difference in the reaction outcome of this compound with sodium hydroxide depending on the solvent used:

  • Ethylene glycol: When ethylene glycol is used as the solvent, this compound reacts with sodium hydroxide to produce 2-(1-adamantylamino)ethanol [].
  • Diethylene glycol: In contrast, using diethylene glycol as the solvent leads to the formation of the corresponding amine, specifically 1-adamantylamine [].

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